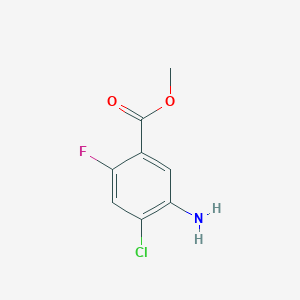
シクロヘキシルメタンスルホニルフルオライド
概要
説明
Cyclohexylmethanesulfonyl fluoride is a chemical compound with the molecular formula C7H13FO2S . It has a molecular weight of 180.24 . The IUPAC name for this compound is also cyclohexylmethanesulfonyl fluoride .
Molecular Structure Analysis
The InChI code for Cyclohexylmethanesulfonyl fluoride is 1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 . The Canonical SMILES representation is C1CCC(CC1)CS(=O)(=O)F .
Physical and Chemical Properties Analysis
Cyclohexylmethanesulfonyl fluoride is a liquid at room temperature . It has a molecular weight of 180.24 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 199 .
科学的研究の応用
有機合成
シクロヘキシルメタンスルホニルフルオライドは、有機合成に使用されます . スルホニルフルオライド基は、多様な反応に関与できる汎用性の高い官能基であり、複雑な有機分子の合成において貴重なツールとなります .
ケミカルバイオロジー
ケミカルバイオロジーの分野では、スルホニルフルオライドは広く利用されています . それらは生体分子の修飾に使用でき、それらの機能と相互作用を研究するための方法を提供します .
創薬
シクロヘキシルメタンスルホニルフルオライドは、創薬において重要な役割を果たしています . スルホニルフルオライド基は、特定の官能基の生体異性体として作用し、薬物候補の薬理学的特性を改善する可能性があります .
材料科学
材料科学では、スルホニルフルオライドは材料の特性を修飾するために使用できます . たとえば、それらは材料の表面に官能基を導入するために使用でき、それらの物理的および化学的特性を変更します .
SuFEx クリックケミストリー
シクロヘキシルメタンスルホニルフルオライドは、SuFEx(硫黄フッ素交換)クリックケミストリーで使用できます . これは、機能性分子の迅速かつ信頼性の高い組み立てのための強力な技術であり、現代化学のほぼすべての分野で応用されています .
電気化学的酸化カップリング
シクロヘキシルメタンスルホニルフルオライドは、チオールとフッ化カリウムの電気化学的酸化カップリングによって合成できます . これは、スルホニルフルオライドの合成のための新しい効率的な方法を表しています .
Safety and Hazards
Cyclohexylmethanesulfonyl fluoride is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
Sulfonyl fluorides, including Cyclohexylmethanesulfonyl fluoride, are being explored for their potential in various fields. They have found applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research is likely to focus on further exploring these applications and developing new synthetic methods .
作用機序
Target of Action
Cyclohexylmethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of Cyclohexylmethanesulfonyl fluoride are likely to be proteins or enzymes in the body that interact with electrophilic species .
Mode of Action
The mode of action of Cyclohexylmethanesulfonyl fluoride involves its interaction with its targets in the body. As an electrophilic warhead, it can form covalent bonds with nucleophilic sites on proteins or enzymes . This interaction can lead to changes in the function of these proteins or enzymes, potentially altering biochemical processes within the body .
Biochemical Pathways
Given its electrophilic nature, it is likely that it interacts with a variety of biochemical pathways, potentially affecting protein function and enzyme activity
Pharmacokinetics
It is known that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions, which may contribute to their stability and bioavailability .
Result of Action
The molecular and cellular effects of Cyclohexylmethanesulfonyl fluoride’s action are likely to be diverse, given its potential to interact with a variety of proteins and enzymes. These effects could include changes in protein function, alterations in biochemical pathways, and potential impacts on cellular processes .
Action Environment
The action, efficacy, and stability of Cyclohexylmethanesulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound. Additionally, the presence of other molecules could influence its interactions with its targets
生化学分析
Biochemical Properties
Cyclohexylmethanesulfonyl fluoride plays a crucial role in biochemical reactions by inhibiting serine proteases. These enzymes are involved in numerous physiological processes, including digestion, immune response, and blood coagulation. Cyclohexylmethanesulfonyl fluoride interacts with the active site of serine proteases, forming a covalent bond with the serine residue. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity. The compound is particularly effective against enzymes such as trypsin, chymotrypsin, and thrombin .
Cellular Effects
Cyclohexylmethanesulfonyl fluoride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, cyclohexylmethanesulfonyl fluoride can alter cellular processes such as apoptosis, proliferation, and differentiation. For example, in immune cells, the inhibition of serine proteases can affect the activation and function of immune responses .
Molecular Mechanism
The molecular mechanism of cyclohexylmethanesulfonyl fluoride involves the formation of a covalent bond with the serine residue in the active site of serine proteases. This covalent modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The inhibition is irreversible, meaning that the enzyme remains inactive even after the removal of cyclohexylmethanesulfonyl fluoride. This mechanism is crucial for its effectiveness as a protease inhibitor in various biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclohexylmethanesulfonyl fluoride can change over time. The compound is relatively stable under normal storage conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that cyclohexylmethanesulfonyl fluoride can have lasting effects on cellular function, particularly in in vitro studies where it is used to inhibit protease activity during protein extraction and purification .
Dosage Effects in Animal Models
The effects of cyclohexylmethanesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity. At high doses, cyclohexylmethanesulfonyl fluoride can cause adverse effects, including toxicity and disruption of normal physiological processes. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to issues such as organ damage and impaired immune function .
Metabolic Pathways
Cyclohexylmethanesulfonyl fluoride is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as trypsin and chymotrypsin, which are part of the digestive process. By inhibiting these enzymes, cyclohexylmethanesulfonyl fluoride can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the organism. The compound’s interaction with these enzymes is crucial for its role in biochemical research and therapeutic applications .
Transport and Distribution
Within cells and tissues, cyclohexylmethanesulfonyl fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects on serine proteases. The distribution of cyclohexylmethanesulfonyl fluoride within the cell is essential for its effectiveness as a protease inhibitor .
Subcellular Localization
The subcellular localization of cyclohexylmethanesulfonyl fluoride is primarily in the cytoplasm, where it interacts with serine proteases. The compound may also localize to specific organelles, such as lysosomes, where protease activity is high. The targeting of cyclohexylmethanesulfonyl fluoride to these compartments is facilitated by its chemical properties and interactions with cellular components. This localization is crucial for its function as a protease inhibitor and its effectiveness in biochemical applications .
特性
IUPAC Name |
cyclohexylmethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADUJDYQWVARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292798 | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4352-31-2 | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



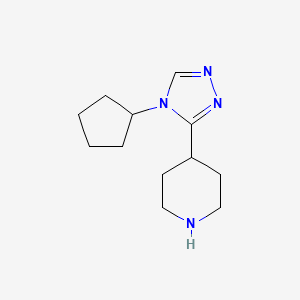

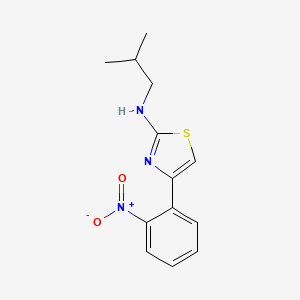
![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)

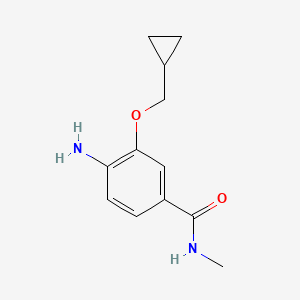

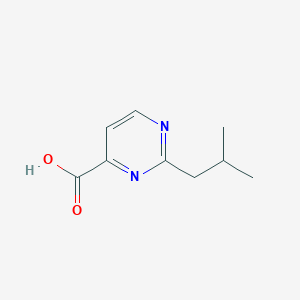
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)



